N,N-diethyl-3-hydroxymethylbenzamide

Overview

Description

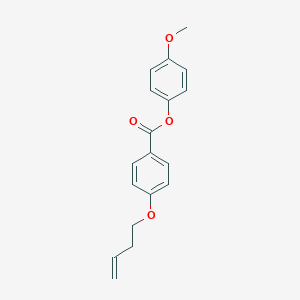

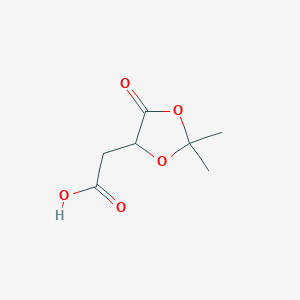

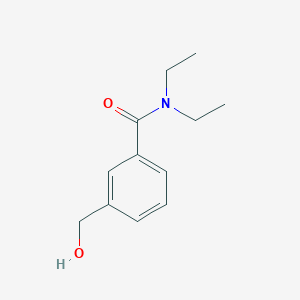

“N,N-diethyl-3-hydroxymethylbenzamide” is a chemical compound . It is structurally similar to “N,N-diethyl-3-methylbenzamide”, commonly known as DEET, which is the principal ingredient in many personal insect repellents worldwide .

Synthesis Analysis

The synthesis of amides like “N,N-diethyl-3-hydroxymethylbenzamide” can be achieved through oxidative couplings . This methodology has been successfully applied to the preparation of the bioactive compound “N,N-diethyl-3-methylbenzamide”, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

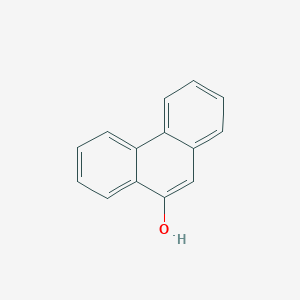

Molecular Structure Analysis

The molecular formula of “N,N-diethyl-3-hydroxymethylbenzamide” is C12H17NO2 . Its average mass is 207.269 Da and its monoisotopic mass is 207.125931 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diethyl-3-hydroxymethylbenzamide” include a density of 1.1±0.1 g/cm3, boiling point of 383.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and enthalpy of vaporization of 66.6±3.0 kJ/mol .

Scientific Research Applications

Organic Synthesis

N,N-diethyl-3-(hydroxymethyl)benzamide: is utilized in organic synthesis, particularly in the development of new techniques for the preparation of organic compounds. It has been successfully applied in the synthesis of amides using copper-based metal-organic frameworks to promote oxidative couplings, achieving over 99% conversion and 95% yield of pure isolated product .

Green Chemistry

This compound is significant in green chemistry due to its high performance in catalytic processes. The synthesis of N,N-diethyl-3-(hydroxymethyl)benzamide can be classified as an excellent synthesis considering environmental and economic factors, scoring 76 on the EcoScale .

Metal-Organic Frameworks (MOFs)

Omega-Hydroxy-DEET: acts as a solvent with phase-directing capabilities in the synthesis of MOFs. These frameworks have applications in gas storage/separation, catalysis, and drug delivery. The use of DEET as a synthesis solvent is a greener alternative to traditional toxic formamide solvents .

Insect Repellent Formulations

The slow evaporation rate of N,N-diethyl-3-(hydroxymethyl)benzamide makes it an ideal candidate for controlled-release insect repellent formulations. MOFs synthesized with DEET can be leveraged to extend the release profile of the repellent via vapor pressure suppression .

Pharmaceutical Applications

Amides, such as omega-Hydroxy-DEET , are an essential structural unit in pharmaceuticals. They are synthesized by coupling aldehydes or alcohols with amines or formamides, and this compound provides a less-studied approach for the coupling of carboxylic acids with formamides .

Agrochemicals

The structural properties of N,N-diethyl-3-(hydroxymethyl)benzamide make it a valuable component in the synthesis of agrochemicals. Its role in the formation of carbon-nitrogen bonds is crucial for developing various agrochemical products .

Polymer Industry

Due to its amide bond formation capabilities, N,N-diethyl-3-hydroxymethylbenzamide is used in the polymer industry. It facilitates the creation of polymers with specific characteristics required for different applications .

Environmental Safety

The synthesis process of omega-Hydroxy-DEET takes into account environmental safety. The methodologies employed ensure minimal environmental impact and promote sustainable practices in chemical production .

Future Directions

“N,N-diethyl-3-hydroxymethylbenzamide” could potentially be used as a greener solvent in the synthesis of metal–organic frameworks (MOFs), lowering production barriers and facilitating applications such as drug delivery . Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

properties

IUPAC Name |

N,N-diethyl-3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-8,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZJZRVZZNTMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222550 | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-(hydroxymethyl)benzamide | |

CAS RN |

72236-22-7 | |

| Record name | Balc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethyl-3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K0BU4F1UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of DHMB in DEET research?

A: DHMB is a minor metabolite of DEET, the active ingredient in most insect repellents. While not as prevalent as the major metabolite 3-(diethylcarbamoyl)benzoic acid (DCBA), understanding DHMB levels can still contribute to a comprehensive picture of DEET metabolism within the body [, ].

Q2: Were DHMB levels detectable in the studies focusing on semen parameters and kidney stone prevalence?

A: One study investigating the link between DEET metabolites and semen parameters found very low detection frequencies for DHMB in urine samples (<7%), making it unsuitable for in-depth analysis in that particular study []. Similarly, another study focusing on kidney stones primarily utilized DCBA as the exposure marker due to its higher prevalence compared to DHMB [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.